molecular formula C24H16ClNO3 B2661913 (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide CAS No. 630058-15-0

(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide

Cat. No.: B2661913
CAS No.: 630058-15-0
M. Wt: 401.85
InChI Key: RXWYGYNHTDEQPR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy . These techniques can provide detailed information about the molecular arrangement and the vibrational, electronic, and non-linear optical (NLO) properties of the compound.

Scientific Research Applications

Molecular Structure Analysis

One study conducted by R. Palmer, A. Richards, and J. Lisgarten (1995) on a related compound, 2-Benzamido-3-(p-chlorophenyl)propenoic Acid (Antrex), highlighted the importance of molecular structure analysis. The study revealed that the phenyl and chlorophenyl rings in the compound are planar and the structure is stabilized by intermolecular hydrogen bonds, demonstrating the compound's potential for further structural analysis and application in material science and molecular engineering (R. Palmer et al., 1995).

Spectral and Structural Characterization

Another study focused on the synthesis, crystal structure analysis, spectral IR, NMR, UV-Vis investigations, NBO, and NLO of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research conducted by S. Demir et al. (2016) involved X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra, providing a comprehensive characterization that could be crucial for developing new materials and chemical analysis methods (S. Demir et al., 2016).

Chemical Synthesis and Applications

Further research into the chemical synthesis and applications of benzofuran compounds, as explored by O. Dann, Helmut Char, and Helmut Grießmeier (1982), provides insights into the versatility of these compounds in chemical synthesis. Their work on synthesizing biscationic, trypanocidal 1-benzofuran compounds showcases the potential pharmaceutical and medicinal chemistry applications of such structures (O. Dann et al., 1982).

Antimicrobial Screening

A study by M. Idrees, S. Kola, and N. Siddiqui (2019) on the synthesis, characterization, and antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives indicates the potential of benzofuran compounds in developing new antimicrobial agents. This research emphasizes the compound's relevance in addressing microbial resistance and finding new therapeutic agents (M. Idrees et al., 2019).

Properties

IUPAC Name

(E)-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO3/c25-18-13-11-17(12-14-18)23(28)24-22(19-8-4-5-9-20(19)29-24)26-21(27)15-10-16-6-2-1-3-7-16/h1-15H,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYGYNHTDEQPR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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